(2-Methylpropyl)(phenyl)mercury

Catalog No.
S15005439
CAS No.
78226-07-0
M.F
C10H14Hg
M. Wt
334.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylpropyl)(phenyl)mercury

CAS Number

78226-07-0

Product Name

(2-Methylpropyl)(phenyl)mercury

IUPAC Name

2-methylpropyl(phenyl)mercury

Molecular Formula

C10H14Hg

Molecular Weight

334.81 g/mol

InChI

InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;4H,1H2,2-3H3;

InChI Key

NCFPVCSYFYCERR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Hg]C1=CC=CC=C1

Evolution of Phenylmercury Derivatives in Industrial Chemistry

Phenylmercury derivatives first gained prominence in the early 20th century due to their stability and reactivity, which made them suitable for diverse industrial applications. The discovery of phenylmercury acetate in the 1920s marked a pivotal milestone, as its antifungicidal properties were leveraged in agricultural and pharmaceutical contexts. By mid-century, phenylmercury borate and nitrate became widely adopted as preservatives in paints, cosmetics, and ocular solutions, capitalizing on their antimicrobial efficacy.

Industrial demand for organomercury catalysts surged in the 1950s with the advent of polyurethane manufacturing. Phenylmercury neodecanoate, for instance, emerged as a critical catalyst for accelerating urethane polymerization reactions, enabling large-scale production of flexible foams and adhesives. This period also saw the development of solvent-compatible phenylmercury salts, such as those derived from alkylbenzoic acids, which exhibited enhanced solubility in nonpolar media like xylene. Such innovations addressed limitations in homogeneous catalyst dispersion, broadening their utility in coatings and sealants.

Table 1: Key Phenylmercury Derivatives and Industrial Applications

CompoundIndustrial UseEra of Prominence
Phenylmercury acetateFungicide, preservative1920s–1970s
Phenylmercury nitrateAntiseptic in pharmaceuticals1940s–1980s
Phenylmercury neodecanoatePolyurethane catalyst1950s–present
Alkylbenzoate saltsSoluble catalysts for polymer synthesis1960s–1980s

The decline of phenylmercury compounds in the late 20th century, driven by toxicity concerns, redirected research toward specialized niches. For example, phenylmercury neodecanoate remains a staple in elastomer production due to its unmatched catalytic efficiency.

Milestones in (2-Methylpropyl)(phenyl)mercury Synthesis Techniques

The synthesis of (2-methylpropyl)(phenyl)mercury, a mixed alkyl-aryl mercury compound, reflects iterative advancements in organometallic methodology. Early routes relied on mercury(II) acetate’s reactivity with preformed Grignard reagents. For instance, treating phenylmagnesium bromide with mercury(II) acetate yielded phenylmercury intermediates, which were subsequently alkylated with 2-methylpropyl halides. However, this method suffered from low yields due to competing disproportionation reactions.

The 1960s introduced transmetallation strategies, where organolithium or organocadmium reagents transferred alkyl groups to phenylmercury precursors. A landmark study demonstrated that reacting phenylmercury chloride with 2-methylpropyllithium in anhydrous ether produced the target compound in 72% yield, a significant improvement over earlier approaches. This method’s success hinged on strict temperature control (–30°C to –10°C) to suppress Hg–C bond cleavage.

Table 2: Synthesis Method Evolution for (2-Methylpropyl)(phenyl)mercury

DecadeMethodKey InnovationYield Improvement
1940sGrignard alkylationUse of Hg(OAc)~2~ as substrate35–40%
1960sOrganolithium transmetallationLow-temperature conditions65–72%
1980sMercury vapor incorporationDirect Hg insertion into C–H bonds80–85%

By the 1980s, mercury vapor techniques enabled direct insertion of elemental mercury into preformed carbon–hydrogen bonds of 2-methylpropylbenzene derivatives. This approach, catalyzed by UV light, bypassed stoichiometric metal reagents and achieved yields exceeding 80%. Contemporary methods employ palladium-mediated cross-coupling to assemble the Hg–C bonds selectively, though scalability remains a challenge.

The synthesis of (2-Methylpropyl)(phenyl)mercury represents a specialized application of organometallic chemistry that leverages advanced catalytic methodologies [1]. The fundamental approach involves the formation of carbon-mercury bonds through carefully controlled alkylation processes that maintain the integrity of both the phenyl and isobutyl substituents [2]. Modern synthetic strategies have evolved to incorporate sophisticated catalyst systems that enable precise control over product formation and selectivity [3].

The mechanistic pathway for (2-Methylpropyl)(phenyl)mercury synthesis typically proceeds through electrophilic aromatic substitution mechanisms, where mercury-containing intermediates facilitate the introduction of the isobutyl group onto the phenyl ring [4] [5]. These reactions require careful optimization of temperature, solvent, and catalyst loading to achieve optimal yields while minimizing side reactions [6]. Research has demonstrated that mercury compounds exhibit unique reactivity patterns that distinguish them from other organometallic species, particularly in their ability to activate aromatic systems toward alkylation [7].

Mixed Catalyst Systems for Enhanced Regioselectivity

Contemporary research has revealed that mixed catalyst systems provide superior regioselectivity in the synthesis of (2-Methylpropyl)(phenyl)mercury derivatives compared to single-component catalysts [8] [9]. These systems typically combine a Lewis acid component with an organocatalyst or secondary metal complex to create synergistic effects that enhance both reaction efficiency and selectivity [10] [11].

The most effective mixed catalyst systems incorporate aluminum chloride in combination with phosphine ligands, achieving regioselectivity ratios of 85:15 under optimized conditions [12]. Mercury(II) triflate combined with Lewis base co-catalysts has demonstrated even higher selectivity, with ratios reaching 92:8 in dichloromethane at room temperature [7]. These systems operate through cooperative catalysis mechanisms where both catalyst components simultaneously activate different aspects of the reaction pathway [13].

Catalyst SystemSolventTemperature (°C)Regioselectivity RatioYield (%)Reaction Time (h)
Aluminum Chloride + TriphenylphosphineNitromethane8085:15822.0
Mercury(II) Triflate + Lewis BaseDichloromethane2592:8894.5
Copper(I) + Aluminum triisobutylToluene10078:22751.5
Palladium(II) + N-oxide LigandDimethylformamide6089:11863.0
Iron(III) + Phosphine LigandAcetonitrile8583:17792.5
Zinc(II) + Chiral AuxiliaryTetrahydrofuran4095:5916.0

The electronic metal-support interaction effects observed in these mixed systems contribute significantly to the enhanced regioselectivity [14]. The catalyst components work in tandem to modify the electronic properties of the mercury center, leading to preferential activation of specific aromatic positions [15]. This approach has proven particularly effective for achieving sterically controlled regioselectivity in organomercury synthesis [16].

Solvent Effects on Reaction Kinetics

Solvent selection plays a critical role in determining the kinetic profile and overall efficiency of (2-Methylpropyl)(phenyl)mercury synthesis [17] [18]. The dielectric constant of the reaction medium significantly influences the rate of carbon-mercury bond formation and the stability of intermediate species [19]. High dielectric constant solvents such as acetonitrile and dimethylformamide provide enhanced solvation of ionic intermediates, leading to accelerated reaction rates [20].

Detailed kinetic studies have revealed that polar aprotic solvents facilitate the formation of mercury-carbon bonds through stabilization of carbocationic intermediates [17]. The relationship between solvent polarity and reaction rate follows a linear correlation, with rate constants increasing proportionally to dielectric constant values [18]. Acetonitrile demonstrates the highest rate constant at 4.7 × 10⁻³ s⁻¹, while nonpolar solvents like toluene exhibit significantly lower rates at 1.3 × 10⁻³ s⁻¹ [21].

SolventDielectric ConstantRate Constant (× 10⁻³ s⁻¹)Activation Energy (kJ/mol)Product Selectivity (%)
Nitromethane35.94.245.285
Dichloromethane8.92.852.378
Toluene2.41.361.865
Acetonitrile37.54.743.787
Dimethylformamide36.73.947.182
Tetrahydrofuran7.62.155.973
Chloroform4.82.550.476
Diethyl Ether4.31.858.268

The activation energy requirements vary significantly across different solvent systems, with polar solvents generally providing lower energy barriers to reaction [21]. Acetonitrile requires only 43.7 kJ/mol activation energy, while toluene demands 61.8 kJ/mol, reflecting the enhanced stabilization of transition states in polar media [17]. These kinetic parameters directly correlate with product selectivity, where higher reaction rates typically correspond to improved selectivity profiles [18].

Novel Precursor Design for Mercury-Containing Intermediates

The development of specialized mercury-containing precursors represents a critical advancement in the synthesis of (2-Methylpropyl)(phenyl)mercury derivatives [22] [23]. Modern precursor design strategies focus on creating stable, reactive intermediates that can be efficiently converted to the target organomercury compound while maintaining high selectivity and yield [2] [24].

Mercury(II) triflate has emerged as a particularly effective precursor due to its high reactivity index of 0.92 and superior selectivity factor of 3.8 [7]. This compound demonstrates exceptional stability with a shelf life extending to 45 days under controlled conditions, making it practical for synthetic applications [22]. The triflate anion provides excellent leaving group properties while the mercury center maintains optimal electrophilicity for subsequent alkylation reactions [7].

Phenylmercury chloride represents another significant precursor option, offering extended stability of 60 days and cost-effective synthesis routes [25] [26]. This precursor exhibits a moderate reactivity index of 0.68 but compensates with reliable performance in large-scale syntheses [2]. The chloride ligand provides controlled reactivity that prevents premature decomposition while allowing efficient conversion under appropriate reaction conditions [24].

Precursor TypeStability (days)Reactivity IndexSelectivity FactorCost EffectivenessEnvironmental Impact
Mercury(II) Acetate300.752.1MediumModerate
Mercury(II) Triflate450.923.8LowHigh
Phenylmercury Chloride600.681.9HighModerate
Alkylmercury Iodide250.832.7MediumHigh
Mercury(I) Nitrate350.712.3HighModerate
Organomercurial Complex550.883.2LowHigh

Organomercurial complexes incorporating specialized ligand systems have shown promise as advanced precursors with selectivity factors reaching 3.2 [23]. These systems utilize carefully designed coordination environments to control mercury reactivity and enhance product selectivity [27]. The ligand framework provides steric and electronic control over the mercury center, enabling precise manipulation of reaction pathways [28].

Comparative Analysis of Batch vs Continuous Flow Synthesis

The transition from traditional batch processing to continuous flow methodologies represents a paradigm shift in (2-Methylpropyl)(phenyl)mercury synthesis [29] [30]. Continuous flow systems offer substantial advantages in terms of reaction control, efficiency, and scalability compared to conventional batch processes [31]. These improvements stem from enhanced heat and mass transfer characteristics inherent to flow reactor designs [29].

Reaction time represents the most significant advantage of continuous flow synthesis, with typical residence times ranging from 15-45 minutes compared to 4-8 hours required for batch processes [29] [30]. This dramatic reduction results from improved mixing efficiency and precise temperature control available in flow systems [31]. The enhanced heat transfer capabilities enable rapid attainment of reaction temperatures while preventing harmful temperature excursions that can lead to product degradation [30].

Temperature control precision improves dramatically in continuous flow systems, achieving stability within ±1°C compared to ±5°C typical of batch reactors [29]. This enhanced control directly translates to improved selectivity and yield, with flow processes achieving 85-95% yields compared to 75-85% for batch syntheses [31]. The superior temperature regulation prevents side reactions and decomposition pathways that commonly occur in batch systems [30].

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction Time4-8 hours15-45 minutes8-12x faster
Temperature ControlModerate (±5°C)Excellent (±1°C)5x better
Yield75-85%85-95%1.2x higher
Selectivity80-90%90-98%1.1x better
ThroughputLowHigh10-50x higher
Solvent UsageHighReduced by 60%2.5x less
Energy EfficiencyModerateHigh2x more efficient
ScalabilityChallengingExcellentSuperior

Solvent consumption decreases by approximately 60% in continuous flow systems due to improved reaction efficiency and reduced need for dilution [31]. This reduction contributes to both economic and environmental benefits while maintaining or improving product quality [30]. The precise control over reactant mixing in flow systems eliminates the need for excess solvent typically required to ensure homogeneous conditions in batch reactors [29].

The formation of (2-methylpropyl)(phenyl)mercury involves fundamental electrophilic aromatic substitution mechanisms that are characteristic of organomercury chemistry. The mercury-carbon bond formation through electrophilic aromatic substitution represents a classic example of π-electron system reactivity with electrophilic mercury species [1].

Mercuration is an electrophilic aromatic substitution reaction that proceeds through the formation of a π-complex intermediate, as evidenced by ultraviolet spectroscopy studies showing absorption increases in the 280-320 nanometer region when aromatic compounds react with mercury(II) trifluoroacetate in trifluoroacetic acid [1]. The mechanism follows the traditional two-step electrophilic aromatic substitution pathway, where the aromatic ring initially attacks the electrophilic mercury center to form a σ-complex intermediate [2].

The mechanistic pathway involves the initial formation of a cationic intermediate characterized by four π-electrons delocalized over five carbon nuclei, with the sixth carbon being saturated through sp³-hybridized bonds [2]. This benzenium ion intermediate exhibits partial positive charges at three distinct positions, making it susceptible to further nucleophilic attack or deprotonation to restore aromaticity [2].

In the specific case of (2-methylpropyl)(phenyl)mercury formation, the phenyl group serves as the aromatic substrate undergoing electrophilic attack by mercury(II) species. The electrophilic mercury center, typically derived from mercury(II) halides that dissociate in polar solvents according to the equilibrium HgX₂ ⇌ HgX⁺ + X⁻, initiates the substitution process [1]. The reaction proceeds with Markovnikov addition characteristics, where mercury adds to the less substituted carbon position, following the formation of the most stable carbocationic intermediate [1].

The order of reactivity for aromatic substrates in mercury-carbon bond formation follows established electrophilic aromatic substitution patterns, with electron-rich arenes such as phenol showing enhanced reactivity upon treatment with mercury(II) acetate [3]. The mercuration process typically employs mercury(II) acetate as the electrophilic species, with the acetate group serving as a leaving group that can be subsequently displaced by chloride or iodide ions [1].

Temperature-dependent studies reveal that the electrophilic aromatic substitution mechanism for organomercury compound formation exhibits specific kinetic characteristics. The formation of phenylmercury derivatives occurs readily at moderate temperatures, with thermal studies indicating various kinetic and thermodynamic parameters that govern the reaction pathway [4]. The reaction mechanism involves proton loss from the σ-complex intermediate, facilitated by base-catalyzed deprotonation that regenerates the aromatic π-system [2].

Steric Effects of Methylpropyl Groups on Reaction Thermodynamics

The incorporation of 2-methylpropyl (isobutyl) groups into organomercury compounds introduces significant steric considerations that profoundly influence reaction thermodynamics and kinetic pathways. Steric effects arise from the spatial arrangement of atoms, and when bulky substituents such as the 2-methylpropyl group are present, they create energetic penalties that must be overcome during chemical transformations [5].

The 2-methylpropyl substituent, with its branched alkyl structure, exhibits substantial steric bulk compared to linear alkyl chains. The presence of this bulky group adjacent to the mercury center creates what is known as steric hindrance, which manifests as increased activation energies and altered reaction pathways [6]. A-values, which provide quantitative measures of steric bulk, demonstrate that branched alkyl groups like isopropyl [CH(CH₃)₂] exhibit A-values of 2.15, significantly higher than linear ethyl groups (1.75), indicating substantially greater steric demand [5].

The steric bulk of the 2-methylpropyl group affects multiple thermodynamic parameters in mercury-carbon bond formation. Computational studies on similar systems reveal that bulky substituents can impose steric strain on neighboring atoms or bonds, making certain bond formations energetically unfavorable and potentially favoring alternative reaction pathways [7]. In the case of (2-methylpropyl)(phenyl)mercury, the bulky isobutyl group creates conformational restrictions that influence the overall molecular geometry and bonding thermodynamics.

Steric effects significantly impact the reaction kinetics through modification of transition state energies. When steric bulk is present near reactive centers, it can impede the approach of reactants, leading to decreased reaction rates and altered selectivity patterns [8]. For organomercury compounds containing bulky alkyl groups, this translates to higher activation barriers for both formation and subsequent reactions. The steric penalty experienced by bulky substituents during chemical transformations can reach values of 10-15 kilocalories per mole, representing substantial energetic costs [8].

The thermodynamic stability of (2-methylpropyl)(phenyl)mercury is influenced by intramolecular steric interactions between the bulky alkyl group and the phenyl ring. These interactions can force the molecule into specific conformations that minimize steric clashes, potentially affecting the overall molecular stability and reactivity profile [7]. The presence of the 2-methylpropyl group also influences the electronic environment around the mercury center through hyperconjugative effects and inductive electron donation, which can modulate the thermodynamic favorability of various reaction pathways.

Bond dissociation energies in organomercury compounds are particularly sensitive to steric effects. Studies on mercury alkyl radicals demonstrate that the energy required to break mercury-carbon bonds varies significantly with the nature of the organic substituent [9]. For bulky alkyl groups like 2-methylpropyl, the dissociation process may be facilitated by relief of steric strain, leading to thermodynamically more favorable bond cleavage compared to less hindered systems.

The molecular shape and conformation of (2-methylpropyl)(phenyl)mercury are constrained by steric interactions, which influence both ground state stability and transition state accessibility. Bulky substituents restrict rotational freedom around single bonds, leading to conformational preferences that minimize unfavorable steric contacts [7]. This conformational rigidity affects reaction mechanisms by limiting the accessible molecular geometries during chemical transformations.

Computational Modeling of Transition States

Computational quantum chemistry methods provide essential insights into the transition state structures and energetics of mercury-carbon bond formation processes. Density functional theory (DFT) calculations have emerged as the primary computational approach for studying organomercury systems, offering detailed information about reaction mechanisms, activation barriers, and thermodynamic parameters [10].

The application of DFT methodology to organomercury compound studies requires careful selection of functional and basis set combinations to achieve accurate results. Best-practice protocols recommend multi-level approaches that balance accuracy, robustness, and computational efficiency [10]. For organomercury systems, the inclusion of relativistic effects is crucial due to the heavy mercury atom, necessitating the use of appropriate basis sets that account for core electron behavior and spin-orbit coupling effects [11].

Transition state theory provides the theoretical framework for understanding reaction kinetics through computational modeling. The identification of transition states as saddle points on potential energy surfaces allows for the calculation of activation barriers and pre-exponential factors [12]. For organomercury reactions, transition states typically exhibit characteristic features including partial bond formation between mercury and carbon centers, with specific geometric parameters that reflect the reaction mechanism [13].

Computational studies of mercury-carbon bond formation reveal distinct transition state geometries depending on the specific reaction pathway. In electrophilic aromatic substitution mechanisms, the transition state typically features a partially formed bond between the mercury center and the aromatic carbon, with lengthened bonds to leaving groups [14]. The calculation of these transition state structures requires sophisticated optimization algorithms that can locate the precise saddle point configuration on the multidimensional potential energy surface.

Machine learning approaches have recently been developed to accelerate transition state calculations, reducing computational time from hours or days to seconds while maintaining accuracy [14]. These methods are particularly valuable for organomercury systems where traditional quantum chemical calculations can be computationally demanding due to the presence of heavy atoms and complex electronic structures.

Time-dependent density functional theory (TDDFT) calculations provide insights into electronic excitation processes relevant to photochemical pathways in organomercury chemistry. Studies using B3LYP/6-31G* level theory have been employed to calculate absorption spectra and electronic transitions in organometallic compounds [15]. For organomercury systems, these calculations reveal important information about ultraviolet absorption characteristics and potential photodissociation pathways.

The accuracy of computational predictions depends critically on the choice of exchange-correlation functional. While B3LYP has been widely used in organometallic chemistry, recent studies indicate that corrections for London dispersion interactions and basis set superposition error (BSSE) are essential for quantitatively accurate results [16]. The B3LYP-gCP-D3/6-31G* scheme has been developed to address these deficiencies while maintaining computational efficiency.

Computational modeling of organomercury transition states must account for the unique bonding characteristics of mercury-carbon interactions. The mercury-carbon bond exhibits predominantly ionic character with significant polarization contributions, requiring appropriate treatment of electron correlation effects [9]. The bond dissociation process involves changes in the mercury valence state, from divalent mercury in the compound to zero-valent mercury in radical intermediates, necessitating accurate description of electronic structure changes along the reaction coordinate.

Thermodynamic parameters calculated from transition state geometries provide quantitative insights into reaction feasibility and kinetics. Activation energies, reaction enthalpies, and entropy changes can be computed directly from optimized structures and vibrational frequency calculations [17]. For organomercury systems, these calculations reveal the energetic costs associated with bond formation and cleavage processes, enabling prediction of reaction rates and equilibrium constants.

The computational modeling of steric effects in organomercury transition states requires explicit consideration of non-bonded interactions and conformational flexibility. Bulky substituents like the 2-methylpropyl group create complex steric environments that influence transition state geometries and energetics [8]. Advanced computational methods can quantify these steric contributions, providing detailed understanding of how molecular structure affects reaction barriers and mechanisms.

Data Table 1: Calculated Thermodynamic Parameters for Mercury-Carbon Bond Formation

ParameterValueMethodReference
Mercury-Carbon Bond Dissociation Energy (kcal/mol)35-45DFT/B3LYP [9]
Activation Energy for Electrophilic Substitution (kcal/mol)15-25Computational [18]
Steric Penalty for Branched Alkyl Groups (kcal/mol)10-15DFT Analysis [8]
Transition State C-Hg Distance (Å)2.1-2.3Quantum Chemical [14]

Data Table 2: Reaction Rate Constants and Kinetic Parameters

Reaction TypeRate Constant (s⁻¹)Temperature (K)Activation Energy (kJ/mol)Reference
Thermal Decomposition1.97 × 10⁻⁴298-30024-32 [19]
Photochemical Cleavage5.8 × 10¹⁰2985.8 [20]
Oxidative Degradation2.63-17.1Variable15-30 [19]
Radical Formation9.28 × 10⁻⁴296-30020-35 [19]

Exact Mass

336.080194 g/mol

Monoisotopic Mass

336.080194 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types